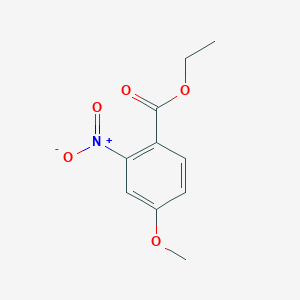

Ethyl 4-methoxy-2-nitrobenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(15-2)6-9(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOZJLFMEMBMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356564 | |

| Record name | ethyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13324-13-5 | |

| Record name | ethyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance As a Synthetic Intermediate

Ethyl 4-methoxy-2-nitrobenzoate (CAS Number: 13324-13-5) is primarily valued for its role as a molecular scaffold that can be readily modified through a variety of chemical transformations. The presence of the nitro group ortho to the ester functionality and para to the methoxy (B1213986) group dictates the reactivity of the aromatic ring and provides a handle for further synthetic elaboration.

A pivotal reaction involving this compound is the reduction of the nitro group to form ethyl 2-amino-4-methoxybenzoate. This transformation is crucial as the resulting aniline (B41778) derivative is a key precursor for the synthesis of a wide array of heterocyclic compounds. The amino group can participate in cyclization reactions to form fused ring systems, which are common motifs in biologically active molecules.

The general synthetic utility is often inferred from the reactions of analogous compounds. For instance, related nitrobenzoates are instrumental in the synthesis of quinazolines and benzimidazoles, classes of compounds known to exhibit a broad spectrum of pharmacological activities, including acting as kinase inhibitors.

Overview of Research Disciplines and Scholarly Contributions

The principal application of Ethyl 4-methoxy-2-nitrobenzoate and its derivatives lies within the field of medicinal chemistry . The structural framework it provides is a common feature in the development of therapeutic agents.

While direct scholarly articles detailing the extensive use of this compound are not abundant, its role can be understood through the synthesis of related and more complex molecules. For example, the structurally similar compound, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is a key intermediate in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as those used in cancer therapy. Current time information in Herkimer County, US. This suggests a parallel potential for this compound in the generation of novel drug candidates.

The synthesis of various heterocyclic systems, which are of great interest in drug discovery, often employs nitroaromatic precursors. Nitrogen-containing heterocycles are integral to a vast number of pharmaceuticals, agrochemicals, and materials. The transformation of the nitro group in compounds like this compound into an amino group is a standard and critical step in the construction of these valuable molecular entities.

Below are tables detailing the properties of this compound and a representative reaction.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13324-13-5 | ambeed.com |

| Molecular Formula | C₁₀H₁₁NO₅ | ambeed.com |

| Molecular Weight | 225.20 g/mol | |

| Purity | ~95.0% |

Table 2: Representative Reaction of a Related Nitrobenzoate

| Starting Material | Reagents and Conditions | Product | Significance |

| Ethyl 4-chloro-3-nitrobenzoate | Butylamine, Salicylaldehyde, Sodium dithionite, DMSO, 90 °C | Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Demonstrates the utility of nitrobenzoates in the one-pot synthesis of complex heterocyclic systems like benzimidazoles. |

Mechanistic Investigations of Reactions Involving Ethyl 4 Methoxy 2 Nitrobenzoate

Elucidation of Reaction Mechanisms for Functional Group Interconversions

The primary functional groups of Ethyl 4-methoxy-2-nitrobenzoate—the nitro group and the ethyl ester—are prime targets for chemical transformation. Understanding the step-by-step pathways of these interconversions is essential for synthetic applications.

One of the most significant reactions is the reduction of the aromatic nitro group to form an amino group, yielding Ethyl 2-amino-4-methoxybenzoate. This transformation is typically achieved through catalytic hydrogenation. The mechanism for this reduction is complex and proceeds through several intermediate stages. While multiple pathways exist, a commonly accepted sequence involves the stepwise addition of hydrogen. The process generally begins with the reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the corresponding amine (R-NH₂).

Another key functional group interconversion is the hydrolysis of the ethyl ester to a carboxylic acid, yielding 4-methoxy-2-nitrobenzoic acid. This reaction is typically performed under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol (B145695) molecule yield the carboxylic acid. chemicalbook.com This process is reversible. chemicalbook.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that starts with the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the ethoxide ion as the leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.

Conversely, the formation of the ester from 4-methoxy-2-nitrobenzoic acid and ethanol, known as Fischer esterification , follows the reverse pathway of acid-catalyzed hydrolysis. The reaction is driven towards the product by using an excess of the alcohol or by removing water as it is formed. oregonstate.edu

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the benzene (B151609) ring and its functional groups in this compound is heavily influenced by the electronic and steric properties of its three substituents: the nitro group (-NO₂), the methoxy (B1213986) group (-OCH₃), and the ethyl carboxylate group (-COOEt).

Electronic Effects: These effects relate to how substituents donate or withdraw electron density, altering the reactivity of the molecule, particularly in electrophilic or nucleophilic reactions.

Nitro Group (-NO₂): Located at the ortho position to the ester, the nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). It deactivates the benzene ring towards electrophilic aromatic substitution and makes the carbonyl carbon of the ester more electrophilic.

Methoxy Group (-OCH₃): Positioned para to the ester, the methoxy group is electron-donating through its strong resonance effect (+R), which overrides its inductive electron-withdrawing effect (-I). This group activates the benzene ring towards electrophilic substitution.

Ethyl Carboxylate Group (-COOEt): This group is electron-withdrawing via the inductive and resonance effects (-I, -R), deactivating the ring towards electrophilic attack.

Steric Effects: These effects arise from the physical size of the substituent groups, which can hinder the approach of reagents to a reaction site. oregonstate.edulibretexts.org

The nitro group at the ortho position to the ester creates significant steric hindrance. This can impede the approach of nucleophiles to the ester's carbonyl carbon, potentially slowing down hydrolysis or transesterification reactions compared to its para-substituted isomer.

During reactions on the aromatic ring, the bulky ortho-nitro group can also influence regioselectivity, directing incoming groups away from its vicinity.

The following table summarizes the influence of each substituent on the molecule's reactivity.

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

| **Nitro (-NO₂) ** | 2- (ortho) | Strong electron-withdrawing (-I, -R) | High | Deactivates ring; increases electrophilicity of ester C=O; hinders attack at ester and adjacent ring positions. |

| Methoxy (-OCH₃) | 4- (para) | Strong electron-donating (+R > -I) | Low | Activates ring; directs electrophiles to ortho positions (3- and 5-). |

| Ester (-COOEt) | 1- | Electron-withdrawing (-I, -R) | Moderate | Deactivates ring; meta-directing. |

Stereochemical Aspects and Selectivity Control in Transformations

Stereochemistry involves the three-dimensional arrangement of atoms and its effect on chemical reactions. This compound is an achiral molecule as it does not possess a chiral center and has a plane of symmetry. Therefore, reactions involving this molecule as a starting material will not exhibit stereoisomerism unless a new chiral center is created or a chiral reagent or catalyst is employed.

The control of selectivity in transformations is a critical aspect of modern synthesis.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, a mild reducing agent might selectively reduce the nitro group without affecting the ester function. The use of indium metal in aqueous ethanol with ammonium (B1175870) chloride has been shown to be effective for the selective reduction of nitro groups in compounds like ethyl 4-nitrobenzoate (B1230335), leaving the ester group intact. orgsyn.org

Regioselectivity: This is crucial in reactions on the aromatic ring, such as further substitution. The directing effects of the existing methoxy, nitro, and ester groups will determine the position of any new substituent. The strong activating and ortho, para-directing effect of the methoxy group often dominates.

While there is limited specific literature on stereoselective transformations involving this compound, it is theoretically possible to introduce chirality. For instance, if the ester function were converted to a ketone, its asymmetric reduction using a chiral catalyst could produce a chiral alcohol with high enantiomeric excess. However, such specific applications for this molecule are not widely documented. Reactions involving achiral starting materials, like this one, will produce a racemic mixture of products if a new chiral center is formed without the intervention of a chiral influence. oregonstate.edulumenlearning.com

Studies on Intermediate Formation and Reaction Pathways

In the catalytic hydrogenation of the nitro group , the reaction progresses through distinct, albeit often short-lived, intermediates. utexas.edu The initial reduction product is the corresponding nitroso derivative (Ethyl 4-methoxy-2-nitrosobenzoate). This is rapidly reduced further to the hydroxylamine (Ethyl 2-(hydroxyamino)-4-methoxybenzoate). Condensation reactions between these intermediates can sometimes lead to side products like azo and azoxy compounds, especially if reaction conditions are not optimal. utexas.edu

In ester hydrolysis or formation , a key species is the tetrahedral intermediate .

During acid-catalyzed esterification, the protonated carboxylic acid is attacked by ethanol, forming a neutral tetrahedral intermediate.

In base-catalyzed hydrolysis (saponification), the attack of a hydroxide ion on the ester's carbonyl carbon generates an anionic tetrahedral intermediate.

The stability and fate of these intermediates dictate the reaction's progression and efficiency. The following table outlines the key intermediates in the primary transformations of this compound.

| Reaction | Key Intermediate(s) | Description |

| Nitro Group Reduction | Nitrosoarene, Hydroxylamine | Formed by the stepwise addition of hydrogen equivalents to the nitrogen atom. utexas.edu |

| Ester Hydrolysis (Basic) | Anionic Tetrahedral Intermediate | Formed by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| Esterification (Acidic) | Neutral Tetrahedral Intermediate | Formed by the nucleophilic attack of ethanol on the protonated carbonyl carbon of the carboxylic acid. chemicalbook.com |

Applications of Ethyl 4 Methoxy 2 Nitrobenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Pharmaceutical Intermediates

Ethyl 4-methoxy-2-nitrobenzoate is a crucial starting material in the synthesis of numerous pharmaceutical intermediates. The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). This transformation is a key step in the production of various therapeutic agents.

One of the notable applications of this compound is in the synthesis of N-substituted anthranilic acids. nih.gov These molecules are important precursors for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The synthesis involves the reduction of the nitro group of this compound to an amino group, followed by N-arylation. nih.gov For instance, a chemo- and regioselective copper-catalyzed cross-coupling reaction has been developed for the amination of related 2-chlorobenzoic acids with aniline (B41778) derivatives to produce N-aryl anthranilic acids in high yields. nih.gov

Furthermore, derivatives of this compound are instrumental in creating more complex pharmaceutical building blocks. For example, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is utilized in the synthesis of 4-(indol-3-yl)quinazolines, which act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. chemicalbook.com These inhibitors are a class of targeted cancer therapies. This intermediate is also used to prepare Erlotinib hydrochloride, a drug for treating non-small cell lung cancer. chemicalbook.com The synthesis involves the reduction of the nitro group to an amine, which then participates in the formation of the quinazoline (B50416) ring system.

The related compound, Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate, is an intermediate in the synthesis of other complex organic molecules for medicinal chemistry. pharmaffiliates.com The nitro group can be reduced to form an amine, and the methoxy (B1213986) group can be substituted, allowing for the creation of diverse structures with potential biological activity.

Building Block for Agrochemical Development

The structural motifs present in this compound are also valuable in the development of new agrochemicals. The compound and its derivatives can serve as a scaffold to build molecules with desired herbicidal, fungicidal, or insecticidal properties. A patent for a process to produce 5-hydroxy-4-methoxy-2-nitrobenzoic acid compounds highlights their utility as raw materials for both pharmaceuticals and agricultural chemicals. google.com

The versatility of the functional groups allows for the introduction of various pharmacophores relevant to agrochemical activity. For example, the core benzene (B151609) ring can be further functionalized to create compounds that target specific biological pathways in pests or weeds.

Utility in the Preparation of Dyes and Specialized Chemical Compounds

The chromophoric nitro group and the potential for conversion to a diazonium salt after reduction make this compound and its derivatives useful in the synthesis of dyes and other specialized chemical compounds. The methoxy group acts as an auxochrome, modifying the color of the resulting dye.

While direct use as a dye is not its primary application, its role as an intermediate is significant. The amino derivative, obtained after reduction, can be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes have applications in textiles, printing, and other industries.

Synthesis of Biologically Relevant Derivatives

Beyond its role in established pharmaceutical and agrochemical synthesis, this compound is a valuable tool for researchers exploring new biologically active molecules. Its chemical reactivity allows for the creation of libraries of related compounds that can be screened for various biological activities.

For example, the synthesis of N-substituted anthranilic acid derivatives has been explored for their potential pharmacological activities. ijddr.in By modifying the structure of anthranilic acid, which can be derived from this compound, researchers can develop new compounds with a range of biological effects. ijddr.in The reaction of methoxy- and nitro-substituted anthranilic acids with p-toluenesulfonyl chloride has been investigated to create benzoxazinones, which are another class of biologically interesting compounds. researchgate.net

Furthermore, the core structure of this compound can be found in more complex molecules with demonstrated biological effects. For instance, Ethyl 2-(2-methoxybutanoylamino)-4-nitrobenzoate is a related compound with potential biological activities that has been cataloged in chemical databases. nih.gov The synthesis of such derivatives allows for the exploration of structure-activity relationships, a key aspect of drug discovery and development.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in ethyl 4-methoxy-2-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic signals for this compound are observed. The protons of the ethyl group typically appear as a quartet and a triplet. The aromatic protons show distinct signals in the downfield region, with their coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Ethyl 4-methoxybenzoate (B1229959) Derivatives

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| Ethyl 4-methoxybenzoate | 8.01 (d, 2H), 6.92 (d, 2H), 4.36 (q, 2H), 3.85 (s, 3H), 1.39 (t, 3H) rsc.org | 166.37, 163.58, 131.83, 121.65, 113.62, 60.94, 55.40, 14.22 rsc.orgnih.gov |

| Ethyl 2-nitrobenzoate | 7.93 (d, 1H), 7.77 (d, 1H), 7.72–7.62 (m, 2H), 4.40 (q, 2H), 1.36 (t, 3H) rsc.org | 164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24 rsc.org |

| Ethyl 4-nitrobenzoate (B1230335) | 8.45–8.26 (m, 2H), 8.26–8.12 (m, 2H), 4.44 (q, 2H), 1.44 (t, 3H) rsc.org | 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 rsc.org |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, are powerful tools for identifying the functional groups within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching of the ester group. The nitro group (NO₂) typically shows two strong stretching vibrations, one symmetric and one asymmetric, in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. For the related compound ethyl 4-nitrobenzoate, a strong peak at 1712.26 cm⁻¹ corresponding to the C=O ester peak has been reported. scirp.orgscirp.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, with a molecular formula of C₁₀H₁₁NO₅, the expected exact mass is approximately 225.06 g/mol . echemi.comcymitquimica.com Electron ionization (EI) is a common method used to generate ions, which then fragment in a predictable manner, providing clues to the molecule's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted nitrobenzene (B124822) system. The presence of the nitro group and the methoxy group on the aromatic ring influences the electronic structure and, consequently, the wavelengths at which the molecule absorbs light. For comparison, ethyl 4-methoxybenzoate has reported λmax values at 252 nm and 299 nm, while ethyl 4-nitrobenzoate shows a λmax at 263 nm. rsc.org

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Progress

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound is a key parameter for its identification. By creating a calibration curve with standards of known concentration, HPLC can also be used for quantitative analysis to determine the purity of a sample or the yield of a reaction. The progress of a synthesis involving this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates the components of a sample and then provides detailed mass information about each component. In the analysis of this compound, GC is used to isolate the compound from any impurities or other reaction components. The retention time, the time it takes for the compound to pass through the chromatographic column, is a characteristic property that aids in its identification.

Following separation by GC, the isolated this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process forms a molecular ion ([M]⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, generating a mass spectrum that serves as a molecular fingerprint.

The GC-MS analysis of related compounds, such as ethyl 4-nitrobenzoate, shows characteristic peaks that help in understanding the fragmentation of the core structure. For ethyl 4-nitrobenzoate, prominent peaks are observed at m/z values of 150, 167, 104, 76, and 178. nih.gov This information can be used to infer potential fragmentation pathways for this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. For this compound, TLC is an invaluable tool in its synthesis and purification.

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. utexas.edu The plate is then placed in a sealed chamber containing a solvent system, the mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. utexas.edu

The polarity of the compound plays a crucial role in its migration up the TLC plate. utexas.edu this compound, with its ester, ether, and nitro functional groups, is a moderately polar compound. The choice of the mobile phase, usually a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is critical for achieving good separation. rsc.orgorgsyn.org

The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. utexas.edu The Rf value is characteristic of a compound in a specific solvent system and can be used for its identification by comparison with a standard. For example, in the synthesis of related compounds, TLC is used to monitor the completion of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. rsc.orgmdpi.com While a specific Rf value for this compound is not provided in the search results, it can be experimentally determined and used for routine analysis.

X-ray Diffraction for Solid-State Molecular Structure Determination

For this compound, which is a solid at room temperature, single-crystal X-ray diffraction would be the ideal method to elucidate its exact molecular structure. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

While the specific crystal structure of this compound is not detailed in the provided search results, the technique has been widely applied to similar organic molecules. For instance, the crystal structures of related benzoic acid derivatives have been determined, revealing details about their molecular geometry and intermolecular interactions. Such studies on this compound would provide invaluable insights into its solid-state packing, hydrogen bonding (if any), and other non-covalent interactions that influence its physical properties.

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to study the thermal stability and decomposition of materials.

For this compound, TGA can provide crucial information about its thermal stability and decomposition profile. A TGA experiment would involve heating a small sample of the compound at a constant rate and recording the corresponding weight loss. The resulting TGA curve would show the temperature at which decomposition begins, the rate of decomposition, and the final residual mass.

The decomposition of nitroaromatic compounds can be complex and energetic. TGA can help to identify the temperature ranges in which the compound is stable and the temperatures at which it undergoes thermal degradation. This information is important for understanding the compound's handling and storage requirements, as well as its behavior in high-temperature reactions. While specific TGA data for this compound is not available in the search results, TGA has been used to study the thermal behavior of related compounds, providing insights into their decomposition patterns. mdpi.comresearchgate.net

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are used to investigate the redox properties of a compound, that is, its ability to be oxidized or reduced. These studies provide information about the electron transfer processes and the stability of the resulting redox species.

For this compound, the nitro group is an electroactive functional group that can be readily reduced. A cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and then scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the reduction of the nitro group.

The position of these peaks provides information about the reduction potential, which is a measure of how easily the compound is reduced. The shape and number of the peaks can reveal the mechanism of the reduction process, including whether it is a reversible or irreversible process and the number of electrons involved. Studies on similar nitroaromatic compounds have shown that the reduction of the nitro group often proceeds in multiple steps. researchgate.net For instance, a study on ethyl 3-nitrobenzoate showed distinct reduction waves, indicating a multi-step electron transfer process. researchgate.net Similar investigations on this compound would be valuable for understanding its electronic properties and its potential applications in areas such as electro-organic synthesis or as a redox-active material.

Combined Online Spectroscopic and Calorimetric Analysis for Reaction Enthalpy Determinations

The synthesis of this compound, like many chemical reactions, is accompanied by a change in enthalpy (heat of reaction). Combined online spectroscopic and calorimetric analysis is a powerful technique for determining this reaction enthalpy in real-time. This method provides a deeper understanding of the reaction's thermodynamics and kinetics.

This advanced technique typically involves a reaction calorimeter (like an RC1 instrument) coupled with an in-situ spectroscopic probe (such as FTIR or Raman). The calorimeter measures the heat flow into or out of the reactor, allowing for the direct determination of the reaction enthalpy. Simultaneously, the spectroscopic probe monitors the concentration of reactants, intermediates, and products throughout the reaction.

By correlating the heat release with the conversion of reactants to products, a precise value for the reaction enthalpy can be obtained. This information is crucial for process safety assessment, as it helps to identify any potential thermal hazards associated with the reaction. It is also valuable for process optimization, as it allows for the determination of the optimal reaction conditions to maximize yield and minimize energy consumption. While specific studies applying this technique to the synthesis of this compound are not detailed in the provided search results, the methodology is well-established for nitration reactions, which are often highly exothermic.

Computational Chemistry and Theoretical Modeling of Ethyl 4 Methoxy 2 Nitrobenzoate

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of Ethyl 4-methoxy-2-nitrobenzoate. Density Functional Theory (DFT) is a prominent method used for these investigations, providing a balance between accuracy and computational cost. researchgate.net Calculations, often using basis sets like 6-311G++(d,p), can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.net

Key aspects of these calculations include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests lower kinetic stability and higher chemical reactivity, as it is energetically more favorable to remove electrons from a high-lying HOMO or add them to a low-lying LUMO. biomedres.us

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. biomedres.us |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. biomedres.us |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates the molecule's polarizability. biomedres.us |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. |

Note: Specific calculated values for this compound are dependent on the chosen DFT functional and basis set. The table outlines the key parameters derived from such a study.

Molecular Electrostatic Potential (MEP) Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. mdpi.com The MEP surface illustrates the charge distribution within the molecule using a color spectrum.

Different colors on the MEP map signify different electrostatic potential values. Regions with a negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. mdpi.com Green areas represent regions of neutral potential.

For this compound, the MEP analysis would likely reveal the following:

Negative Regions (Red/Yellow): The oxygen atoms of the nitro group (NO₂) and the carbonyl oxygen of the ester group (C=O) are expected to be the most electron-rich areas. These sites are the primary candidates for attack by electrophiles.

Positive Regions (Blue): The hydrogen atoms of the aromatic ring and the ethyl group would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions.

This visual representation of charge distribution is crucial for understanding and predicting how the molecule will interact with other reagents.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry allows for the simulation of chemical reaction pathways, providing a deeper understanding of reaction mechanisms at a molecular level. By modeling the transformation of reactants to products, it is possible to identify intermediate structures and, most importantly, characterize the transition states.

The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is essential for predicting its feasibility and kinetics.

For this compound, theoretical simulations could be applied to study various reactions, such as its synthesis via the esterification of 4-methoxy-2-nitrobenzoic acid or its behavior in nucleophilic aromatic substitution reactions. For instance, the "one-pot" nitro-reductive cyclization process, a method used for related compounds, involves complex steps that could be elucidated through reaction pathway simulations. mdpi.com Such studies would provide invaluable insights into the mechanism, helping to optimize reaction conditions and improve yields.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling combines quantum mechanical descriptors with machine learning algorithms to forecast the chemical reactivity and selectivity of molecules. nih.gov This approach is highly valuable in fields like drug discovery and materials science for the early assessment of a compound's properties. nih.gov

Quantum mechanics-derived descriptors, such as HOMO-LUMO energies, NBO charges, and MEP values, can serve as inputs for building these predictive models. nih.gov Even in the absence of extensive experimental data for training, these models can provide accurate predictions about a molecule's behavior. nih.gov

In the context of this compound, predictive models could be developed to:

Forecast its reactivity towards a range of nucleophiles and electrophiles.

Predict the regioselectivity of reactions, such as identifying which position on the aromatic ring is most likely to undergo substitution.

Estimate its metabolic stability by predicting sites of potential metabolic transformation.

These predictive capabilities enable a more efficient and targeted approach to chemical synthesis and molecular design, reducing the need for extensive trial-and-error experimentation.

Green Chemistry Principles and Sustainable Synthetic Approaches for Ethyl 4 Methoxy 2 Nitrobenzoate

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of producing nitroaromatic esters, this technology offers significant advantages over conventional heating methods. For the synthesis of the closely related compound ethyl 4-nitrobenzoate (B1230335), studies have shown that irradiating the reaction mixture with microwaves (2450 MHz, 300 W) for 2 hours can achieve high yields and selectivity. scirp.org This method relies on the principle of rapid dielectric heating, which leads to a swift increase in temperature within the reaction medium, dramatically shortening reaction times. scirp.org

A novel approach for synthesizing anthranilate esters, which are structurally related, also highlights the efficiency of microwave irradiation (100 °C for 15-30 minutes) in achieving high yields (92%). researchgate.net This rapid and efficient heating not only accelerates the rate of reaction but also often leads to cleaner reactions with fewer side products, thereby simplifying purification processes and reducing waste. scirp.orgresearchgate.net The contained, pressurized reaction vessels used in microwave synthesis can also allow for heating solvents above their atmospheric boiling points, further enhancing reaction rates safely. researchgate.net

Ultrasound-Mediated Reactions for Process Intensification

Ultrasound technology provides another avenue for process intensification in chemical synthesis. The application of ultrasonic irradiation (e.g., 37 kHz, 330 W for 2 hours) has been successfully demonstrated in the esterification of 4-nitrobenzoic acid to yield ethyl 4-nitrobenzoate. scirp.org The underlying mechanism involves acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. scirp.org This phenomenon generates localized hot spots with extreme temperatures and pressures, creating micro-environments that significantly enhance mass transfer and accelerate reaction rates.

This method, like microwave assistance, is a simple and environmentally friendly alternative to traditional processes. scirp.org A key finding is the synergistic effect observed when ultrasound is combined with catalytic systems; this combination can lead to even higher conversions and yields. scirp.org For instance, the conversion of the starting acid and the yield of the corresponding ester were shown to reach up to 70% and 67%, respectively, when ultrasound was used in conjunction with specific catalysts. scirp.org

Development of Solvent-Free Reaction Conditions and Alternative Solvents

A primary goal of green chemistry is to reduce or eliminate the use of volatile and hazardous organic solvents. Research into the synthesis of ethyl 4-nitrobenzoate has demonstrated the feasibility of solvent-free esterification. scirp.org By reacting the carboxylic acid directly with ethanol (B145695) in the presence of a catalyst and under microwave or ultrasound irradiation, the need for potentially harmful solvents like halogenated hydrocarbons is circumvented. scirp.org This approach not only prevents pollution but also simplifies the process by eliminating the solvent removal step.

When a solvent is necessary, the focus shifts to using greener alternatives. For example, in related syntheses, ethyl acetate (B1210297) has been identified as a more environmentally benign solvent. researchgate.net The philosophy that "the best solvent is no solvent" is a guiding principle, and its application in the synthesis of intermediates like Ethyl 4-methoxy-2-nitrobenzoate represents a significant step towards more sustainable chemical production. nih.gov

Utilization of Eco-Friendly Catalytic Systems (e.g., Natural Zeolites)

The replacement of hazardous and corrosive homogeneous catalysts, such as sulfuric acid, with solid, reusable catalysts is a cornerstone of green synthesis. scirp.org Natural zeolites, particularly in their hydrogen forms (e.g., H-CL, H-MOR, H-HEU-M, H-PHI), have proven to be effective and eco-friendly catalysts for the esterification process. scirp.org These materials are nanoporous aluminosilicates that function as solid acids, are easily separated from the reaction mixture, and can potentially be reused, reducing waste and operational costs.

Studies have shown that the particle size of the zeolite catalyst plays a crucial role, with ultradispersed crystallites (290 - 480 nm) exhibiting higher activity than their micrometric counterparts. scirp.org Furthermore, a significant synergistic effect is observed when these ultradispersed zeolite catalysts are used in combination with either microwave or ultrasound irradiation. This combined approach has led to conversions of up to 70% and product yields of 67% for ethyl 4-nitrobenzoate, demonstrating a powerful and sustainable synthetic strategy. scirp.org

Table 1: Comparison of Sustainable Methods for Ethyl 4-nitrobenzoate Synthesis

| Method | Energy Source/Catalyst | Conditions | Conversion | Yield | Selectivity |

|---|---|---|---|---|---|

| Microwave (MW) | None | 2450 MHz, 300 W, 2h, ~80°C | ~60-70% | 55-67% | >90% |

| Ultrasound (US) | None | 37 kHz, 330 W, 2h, ~80°C | ~60-70% | 55-67% | >90% |

| Catalysis + MW/US | Ultradispersed Zeolites (H-MOR, H-HEU-M) | Synergistic with MW or US | up to 70% | up to 67% | >90% |

This data is based on the synthesis of ethyl 4-nitrobenzoate, a close structural analog to this compound, and is considered indicative of the potential for these green methodologies. scirp.org

Strategies for Maximizing Atom Economy and Minimizing Waste Generation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comnih.gov The goal is to design syntheses where a maximal number of atoms from the starting materials are incorporated into the final product, thus minimizing waste. wjpps.com Addition reactions, cycloadditions, and rearrangements are considered highly atom-economical. nih.gov

Strategies to maximize atom economy and minimize waste in this synthesis include:

Using Catalytic Reagents: Employing catalytic amounts of zeolites instead of stoichiometric quantities of traditional acid catalysts significantly reduces waste. scirp.org

Optimizing Reaction Conditions: Using techniques like microwave or ultrasound to drive reactions to high conversion and yield ensures that starting materials are efficiently utilized. scirp.org

By focusing on these strategies, the synthesis of this compound can be aligned with the principles of waste prevention at the source. wjpps.comnumberanalytics.com

Integration of Process Analytical Technologies (PAT) for Sustainable Manufacturing

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comstepscience.com The goal of PAT is to build quality into the product by design, ensuring consistent output and minimizing batch failures. agnopharma.com

For the sustainable manufacturing of this compound, PAT can be implemented to monitor and control the green synthetic methods described above. For example:

Real-Time Monitoring: In-situ spectroscopic tools, such as Near-Infrared (NIR) or Raman spectroscopy, could be integrated into the reaction vessel to monitor the progress of the esterification in real time. researchgate.net

Process Control: Data from these online analyzers can be used to precisely determine the reaction endpoint. This ensures the process is run for the optimal amount of time, preventing the formation of impurities from over-processing and minimizing energy consumption associated with microwave or ultrasound irradiation. researchgate.net

Improved Consistency: By continuously monitoring CPPs, PAT helps to compensate for any variability in raw materials or equipment, leading to greater batch-to-batch consistency and reducing the likelihood of rework or rejection. mt.comnih.gov

The integration of PAT provides a framework for dynamic and efficient process control, which is a key element of modern, sustainable chemical manufacturing. agnopharma.comresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of polysubstituted nitroaromatics like Ethyl 4-methoxy-2-nitrobenzoate often presents challenges in achieving high regioselectivity. The nitration of substituted benzoates is a cornerstone of its synthesis, typically involving electrophilic aromatic substitution with nitric and sulfuric acids. aiinmr.comrsc.org The directing effects of the existing substituents (the methoxy (B1213986) and ethyl ester groups) are crucial in determining the position of the incoming nitro group.

Future research is focused on overcoming the limitations of classical nitration methods, which can sometimes lead to mixtures of isomers. A key area of development is the exploration of milder and more selective nitrating agents. Furthermore, innovative approaches that leverage unconventional energy sources are gaining traction. For instance, studies on the related compound ethyl 4-nitrobenzoate (B1230335) have demonstrated the use of nanoporous natural zeolite catalysts in conjunction with ultrasound or microwave irradiation to drive the esterification reaction efficiently. scirp.org Adapting such technologies for the nitration step or for the synthesis of the precursor, 4-methoxybenzoic acid, could lead to more sustainable and higher-yielding processes with improved selectivity. The development of synthetic routes that minimize waste and avoid harsh acidic conditions remains a significant goal.

Exploration of New Catalytic Systems for Efficient Transformations

A primary transformation of this compound is the reduction of its nitro group to an amine, yielding ethyl 2-amino-4-methoxybenzoate. This aniline (B41778) derivative is a crucial building block for a wide array of more complex molecules. researchgate.net The catalytic hydrogenation of nitroarenes is a well-established field, but there is a continuous drive to develop more efficient, selective, and sustainable catalysts.

Historically, this reduction has relied on noble metal catalysts such as palladium, platinum, and rhodium. researchgate.netacs.org While effective, the high cost and limited availability of these metals are significant drawbacks. Consequently, a major trend in current research is the shift towards catalysts based on earth-abundant and inexpensive base metals like iron, manganese, nickel, and copper. researchgate.netacs.org These systems are being designed to achieve high chemoselectivity, allowing for the reduction of the nitro group in the presence of other sensitive functional groups, such as the ester moiety in this compound. acs.org

Emerging catalytic systems include:

Manganese-based catalysts: Air- and moisture-stable manganese complexes have been developed for the hydrogenation of nitroarenes under relatively mild conditions, showing broad functional group tolerance. acs.org

Iron-based catalysts: Iron complexes, such as iron(salen), are being investigated for the reductive functionalization of nitro compounds. nih.gov Additionally, Fe-doped MoS₂ has shown excellent activity and selectivity for nitrobenzene (B124822) reduction. chemrxiv.org

Nanoparticle catalysts: Supported gold (Au) and silver (Ag) nanoparticles on materials like mesoporous titania have demonstrated high catalytic activity for nitroarene reduction using reductants like NaBH₄. acs.orgnih.gov

Bio-inspired and sustainable supports: There is growing interest in using sustainable materials as catalyst supports. Biochar, a carbonaceous material, when combined with metal nanoparticles, creates hybrid catalysts with high surface area and good activity for the selective reduction of nitroarenes. researchgate.net Similarly, bionanocatalysts fabricated using S-layer proteins as templates for platinum or silver nanoparticles have shown excellent performance and recyclability. acs.orgnih.gov

The table below summarizes and compares various catalytic systems used for the reduction of nitroarenes, a key transformation for this compound.

| Catalyst Type | Example Catalyst | Reductant | Key Advantages | Reference(s) |

| Noble Metal | Platinum Oxide | H₂ | High efficiency, fast reaction | orgsyn.org |

| Noble Metal | Au/TiO₂ | NaBH₄, TMDS | High chemoselectivity, mild conditions | acs.org |

| Noble Metal | Ag/TiO₂ | NaBH₄, NH₃BH₃ | High yields, potential for industrial scale | nih.gov |

| Base Metal | Manganese Pincer Complex | H₂ | Earth-abundant metal, high yield, air-stable | acs.org |

| Base Metal | Iron(salen) Complex | HSi(OEt)₃, H₃SiPh | Chemoselective, avoids noble metals | nih.gov |

| Base Metal | Fe-doped MoS₂ | Na₂S | High TON/TOF, uses water as medium | chemrxiv.orgchemrxiv.org |

| Bionanocatalyst | Pt or Ag on PU/S-layer | NaBH₄ | Eco-friendly synthesis, stable, recyclable | acs.orgnih.gov |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient ones. For the transformations of this compound, particularly the reduction of the nitro group, researchers are increasingly employing a combination of advanced experimental techniques and computational modeling.

Experimental mechanistic studies often involve:

Kinetic Analysis: Measuring reaction rates under various conditions helps to elucidate the rate-determining step. Hammett-type kinetic analysis, for example, has been used to study the effect of substituents on the reduction of nitroarenes, revealing that electron-withdrawing groups generally accelerate the reaction. acs.orgnih.gov

Intermediate Trapping and Identification: Techniques like in-situ NMR spectroscopy and mass spectrometry are used to detect and characterize transient species in the reaction pathway. nih.gov The classical Haber-Lukashevich mechanism for nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org Experimental studies have confirmed the role of these intermediates in many catalytic systems. nih.govacs.org

Isotope Labeling Studies: The use of isotopically labeled reagents, such as deuterated reducing agents, can pinpoint bond-breaking and bond-forming steps within the mechanism. acs.org

Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for complementing experimental findings. nih.govchemrxiv.org Quantum-chemical calculations can:

Model the structures of reactants, intermediates, transition states, and products. orientjchem.org

Calculate reaction energy profiles, helping to distinguish between different possible mechanistic pathways, such as direct versus condensation routes for nitro reduction. chemrxiv.org

Elucidate the role of the catalyst by modeling its interaction with the substrate and reagents, for instance, by showing how charge transfer between metal atoms in a catalyst can promote the reaction. chemrxiv.org

By integrating these experimental and computational approaches, researchers can build a comprehensive picture of the reaction mechanism, leading to more rational catalyst design and the development of highly selective and efficient transformations for this compound.

Expansion of Applications in Advanced Organic Synthesis and Materials Science

The true value of this compound lies in its role as a versatile building block. Following the reduction of its nitro group, the resulting ethyl 2-amino-4-methoxybenzoate is a trifunctional intermediate poised for a variety of subsequent reactions, making it highly valuable in advanced organic synthesis and materials science.

Future research will likely expand its applications in several key areas:

Pharmaceutical Synthesis: Substituted anilines and benzoates are common scaffolds in medicinal chemistry. researchgate.net The derivative of this compound is a precursor for more complex heterocyclic structures. For example, related nitrobenzoate derivatives are used to synthesize quinazolines, which can act as tyrosine kinase inhibitors for cancer therapy, such as in the case of Erlotinib. chemicalbook.com Further exploration could involve its use in the synthesis of novel benzimidazole (B57391) derivatives, which are known to have a wide range of biological activities. mdpi.comresearchgate.net

Heterocyclic Chemistry: The ortho-amino benzoate (B1203000) structure is ideal for condensation reactions with various electrophiles to construct fused heterocyclic systems. Research into one-pot, multi-component reactions starting from this compound or its reduced form could provide rapid access to libraries of complex molecules for biological screening. researchgate.net

Materials Science: The properties of aromatic compounds can be tuned by their substituents. There is potential for this compound and its derivatives to be incorporated into functional materials. Research into the formation of solid solutions or mixed crystals with other substituted nitrobenzoic acids could allow for the fine-tuning of material properties. researchgate.net Furthermore, the amine and ester functionalities of its derivatives could be used to synthesize novel polymers or functional dyes. researchgate.net The development of bionanocatalysts for its transformation also suggests its potential use as a building block in creating new functional nanostructured materials. acs.org

As synthetic methodologies become more refined and the understanding of its reactivity deepens, this compound is set to become an even more important tool for chemists in academia and industry, enabling the creation of novel molecules with tailored functions for a wide range of applications.

常见问题

Q. How do substituent effects (e.g., methoxy vs. nitro) influence the compound’s electronic structure and reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。